Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C12H11FN2O2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11FN2O2/c1-17-12(16)11-6-7-15(14-11)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3 |
InChI Key |
GQLGVGXUQVKMRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Alkylation
A widely employed method involves the alkylation of pyrazole precursors with 4-fluorobenzyl halides. For instance, methyl 1H-pyrazole-3-carboxylate can undergo nucleophilic substitution at the N1 position using 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours .
Example Protocol
-
Substrate Preparation : Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF.
-
Base Addition : Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes.
-
Alkylation : Introduce 4-fluorobenzyl bromide (1.2 eq) dropwise and heat at 80°C for 18 hours.
-
Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Key Data
This method is favored for its simplicity but may require optimization to suppress O-alkylation byproducts.
Condensation and Cyclization of Keto-Esters
An alternative approach involves constructing the pyrazole ring de novo using condensation reactions. A representative pathway from patent literature involves:
-
Claisen Condensation : Ethyl fluoroacetate undergoes condensation with dimethylamino vinyl methyl ketone to form a diketone intermediate (3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione) .
-
Cyclization with Methylhydrazine : The diketone reacts with methylhydrazine at low temperatures (-20°C to -25°C) to form the pyrazole core .
-
Esterification : The resulting carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by methanol quenching to yield the methyl ester .
Reaction Scheme
Optimization Notes
-
Temperature Control : Maintaining subzero temperatures during cyclization prevents side reactions .
-
Purity : The diketone intermediate is used directly without purification (purity >95% by GC) .
Comparative Yields
| Step | Yield | Conditions | Source |
|---|---|---|---|
| Diketone Formation | 95% | Reflux, 6 hours | |
| Cyclization | 90% | -20°C, 1 hour | |
| Esterification | 85% | SOCl₂, 0°C to RT |
Halogenation and Cross-Coupling Strategies
Advanced methods leverage halogenated intermediates for selective functionalization. For example, 3-iodo-1H-pyrazole derivatives can undergo Ullmann-type coupling with 4-fluorobenzyl halides in the presence of palladium catalysts .
Catalytic System
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
-
Base : Potassium carbonate (K₂CO₃).
Procedure
-
Combine 3-iodo-1H-pyrazole-3-carboxylate (1.0 eq), 4-fluorobenzyl bromide (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and dppf (0.1 eq) in degassed toluene.
-
Heat at 100°C for 24 hours under nitrogen.
-
Purify via recrystallization (ethanol/water).
Performance Metrics
Acid Chloride Intermediate Route
A two-step protocol starting from pyrazole-3-carboxylic acid derivatives is documented in synthetic studies :
-
Chlorination : Treat 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.
-
Methanol Quenching : React the acid chloride with methanol under acidic conditions (H₂SO₄ catalyst).
Critical Parameters
Side Reactions
-
Over-chlorination can occur if excess SOCl₂ is used.
-
Hydrolysis of the acid chloride back to carboxylic acid is mitigated by anhydrous conditions.
Comparative Analysis of Methods
The table below contrasts key preparation routes:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Alkylation | Simple, one-pot procedure | Competing O-alkylation | 70–75% |
| Cyclization | High-purity intermediates | Requires cryogenic conditions | 85–90% |
| Cross-Coupling | Regioselective | Costly catalysts | 65–70% |
| Acid Chloride Route | Scalable | Hazardous SOCl₂ handling | 80–85% |
Industrial-Scale Considerations
For bulk synthesis, the cyclization route (Method 2) is preferred due to its high yields and compatibility with continuous flow systems. Key industrial adaptations include:
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Biological Activities
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate exhibits a range of biological activities that make it a candidate for further research:
- Anti-inflammatory Properties : Similar pyrazole derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Compounds within the pyrazole class have demonstrated antimicrobial properties against various pathogens. The structural characteristics of this compound may enhance its efficacy against specific microbial strains .
- Cancer Therapeutics : The ability to modulate androgen receptors indicates potential applications in oncology, particularly for prostate cancer treatment. Research suggests that compounds with similar structures can inhibit cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances binding affinity to biological targets, while steric hindrance can affect activity levels.
- Binding Affinity Studies : Research indicates that modifications at specific positions on the pyrazole ring can significantly influence receptor modulation and enzyme inhibition .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and related compounds:
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Benzyl Substituent
4-Fluorobenzyl vs. 4-Methoxybenzyl
- The p-tolyl substituent at C3 may enhance steric bulk, affecting binding affinity in biological targets.
4-Fluorobenzyl vs. 2,4-Dichlorobenzyl
4-Fluorobenzyl vs. 4-Formylphenyl
Ester Group Modifications
Methyl vs. Ethyl Esters
- Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (): The ethyl ester increases molecular weight (278.27 g/mol vs. 234.22 g/mol) and may alter metabolic stability.
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate ():
- The unsubstituted benzyl group and fluorophenyl substituent at C3 create distinct electronic and steric profiles compared to the target compound’s 4-fluorobenzyl group.
Substituent Position and Hybrid Structures
- The cyano group at the pyrazole’s C4 position may enhance electron-withdrawing effects and metabolic resistance .
Data Table: Key Attributes of Selected Analogs
Research Findings and Implications
- Synthetic Utility : The methyl ester group allows straightforward hydrolysis to carboxylic acids for further derivatization, a strategy employed in triazole-pyrazole hybrids ().
- Crystallography : Structural studies of analogs (e.g., ) using SHELX software () highlight the role of substituents in crystal packing and stability.
Biological Activity
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (commonly referred to as the compound) is a member of the pyrazole family, which has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a 4-fluorobenzyl group and a carboxylate moiety. Its synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The molecular structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that compounds containing the pyrazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that this compound exhibits inhibitory effects against various bacterial strains. A notable study reported a zone of inhibition of up to 20 mm against Staphylococcus aureus at a concentration of 100 µg/mL, indicating potent antibacterial activity.
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 15 | 100 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In cell line assays, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases.
Case Studies and Research Findings
- In Vivo Studies : A study involving murine models showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues.
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that the presence of the fluorine atom enhances biological activity by increasing lipophilicity, which may improve cellular uptake. Variations in substituents on the pyrazole ring were also correlated with changes in potency.
- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins involved in inflammation and cancer progression, such as COX-2 and various kinases.
Q & A
Q. What are the regulatory implications of researching this compound given its structural similarity to controlled substances?
- Methodological Answer : Researchers must verify compliance with local regulations (e.g., DEA Controlled Substances Act). Analogues of Schedule I compounds (e.g., indazole-based synthetic cannabinoids) may require permits. Legal consultation and structural dissimilarity assessments (e.g., Tanimoto coefficient) mitigate regulatory risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
